

# Deucravacitinib vs. Apremilast: A Comparative Efficacy Analysis in Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Deucravacitinib and Apremilast, two oral treatments for psoriasis, based on data from pivotal clinical trials and preclinical psoriasis models.

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-demarcated, erythematous plaques with silvery scales. The pathogenesis involves a complex interplay of immune cells and cytokines, with the Interleukin-23 (IL-23)/T helper 17 (Th17) axis playing a central role. Deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, and Apremilast, an oral small molecule inhibitor of phosphodiesterase 4 (PDE4), represent two distinct therapeutic approaches to modulating the inflammatory cascades in psoriasis. This guide offers an objective comparison of their efficacy, supported by experimental data from clinical and preclinical studies.

## Comparative Efficacy in Clinical Psoriasis Models

The pivotal Phase 3 clinical trials, POETYK PSO-1 and POETYK PSO-2, provided a head-to-head comparison of Deucravacitinib and Apremilast in adult patients with moderate-to-severe plaque psoriasis.[1][2][3]

#### **Quantitative Data Summary**



The following tables summarize the key efficacy endpoints from the POETYK PSO-1 and POETYK PSO-2 trials.

Table 1: Psoriasis Area and Severity Index (PASI) 75 Response Rates (%)

| Trial        | Timepoint | Deucravacitini<br>b 6 mg QD | Apremilast 30<br>mg BID | Placebo |
|--------------|-----------|-----------------------------|-------------------------|---------|
| POETYK PSO-1 | Week 16   | 58.7                        | 35.1                    | 12.7    |
| Week 24      | 69.0      | 38.1                        | -                       |         |
| POETYK PSO-2 | Week 16   | 53.6                        | 40.2                    | 9.4     |
| Week 24      | 59.3      | 37.8                        | -                       |         |

QD: once daily; BID: twice daily

Table 2: Psoriasis Area and Severity Index (PASI) 90 Response Rates (%)

| Trial        | Timepoint | Deucravacitinib 6<br>mg QD | Apremilast 30 mg<br>BID |
|--------------|-----------|----------------------------|-------------------------|
| POETYK PSO-1 | Week 16   | 36                         | 20                      |
| POETYK PSO-2 | Week 16   | 27                         | 18                      |

QD: once daily; BID: twice daily

Table 3: Static Physician's Global Assessment (sPGA) 0/1 (Clear/Almost Clear) Response Rates (%)



| Trial        | Timepoint | Deucravacitini<br>b 6 mg QD | Apremilast 30<br>mg BID | Placebo |
|--------------|-----------|-----------------------------|-------------------------|---------|
| POETYK PSO-1 | Week 16   | 53.6                        | 32.1                    | 7.2     |
| Week 24      | 58.4      | 31.0                        | -                       |         |
| POETYK PSO-2 | Week 16   | 50.3                        | 34.3                    | 8.6     |
| Week 24      | 50.4      | 29.5                        | -                       |         |

QD: once daily; BID: twice daily

Across both pivotal trials, Deucravacitinib demonstrated superiority over both placebo and Apremilast at week 16 and week 24 in achieving PASI 75 and sPGA 0/1 responses.[1][2] Furthermore, a higher proportion of patients treated with Deucravacitinib achieved the more stringent endpoint of PASI 90 compared to Apremilast at week 16.

## Comparative Efficacy in Preclinical Psoriasis Models

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical model that recapitulates key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a dependence on the IL-23/IL-17 axis. While direct head-to-head studies are limited, separate studies have demonstrated the efficacy of both Deucravacitinib and Apremilast in this model.

In IMQ-induced psoriasis models, Deucravacitinib has been shown to significantly reduce skin inflammation, as evidenced by decreased ear and back skin thickness and reduced scaling and erythema. Mechanistically, Deucravacitinib treatment in this model leads to a reduction in the infiltration of pathogenic immune cells, such as  $\gamma\delta$  T cells and neutrophils, into the skin and a decrease in the expression of pro-inflammatory cytokines, including IL-12p70 and IL-17A.

Apremilast has also been shown to be effective in the IMQ-induced psoriasis mouse model. Treatment with Apremilast alleviates psoriasiform dermatitis both clinically and histopathologically. It achieves this by reducing the infiltration of IL-17A-producing cells and



downregulating the mRNA expression of key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 in the skin.

### **Signaling Pathway Comparison**

Deucravacitinib and Apremilast exert their therapeutic effects through distinct intracellular signaling pathways.







Click to download full resolution via product page

Caption: Comparative signaling pathways of Deucravacitinib and Apremilast.



Deucravacitinib selectively inhibits TYK2, a member of the Janus kinase (JAK) family, by binding to its regulatory pseudokinase domain. This allosteric inhibition blocks the downstream signaling of key pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons, which are pivotal in the pathogenesis of psoriasis. Apremilast, on the other hand, is a PDE4 inhibitor. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of multiple pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-23, and IL-17, while upregulating the anti-inflammatory cytokine IL-10.

# Experimental Protocols Pivotal Phase 3 Clinical Trials (POETYK PSO-1 & POETYK PSO-2)

These were multicenter, randomized, double-blind, placebo- and active-controlled studies in adults with moderate-to-severe plaque psoriasis.



Click to download full resolution via product page

Caption: POETYK PSO-1 and PSO-2 clinical trial workflow.

- Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.
- Intervention: Patients were randomized in a 2:1:1 ratio to receive Deucravacitinib 6 mg once daily, Apremilast 30 mg twice daily, or placebo.



- Primary Endpoints (Week 16): The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).
- Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA
   0/1 response rates between Deucravacitinib and Apremilast at week 16 and week 24.

#### **Imiquimod-Induced Psoriasis Mouse Model**

This is a widely used preclinical model to assess the efficacy of potential anti-psoriatic compounds.





Click to download full resolution via product page

Caption: Imiquimod-induced psoriasis mouse model workflow.

- Animal Model: Typically, BALB/c or C57BL/6 mice are used.
- Induction of Psoriasis-like Inflammation: A daily topical application of a 5% imiquimod cream is applied to the shaved back and/or ear of the mice for a period of 5 to 7 consecutive days.



- Treatment Administration: The test compounds (Deucravacitinib, Apremilast) or vehicle are typically administered daily, either orally or via another relevant route, starting from the first day of imiquimod application or shortly thereafter.
- Efficacy Assessment:
  - Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, which evaluates erythema, scaling, and skin thickness.
  - Histopathology: At the end of the experiment, skin biopsies are taken for histological analysis to measure epidermal thickness (acanthosis), a hallmark of psoriasis.
  - Immunological Analysis: Skin and lymphoid tissues can be analyzed for the expression of key inflammatory cytokines (e.g., IL-17, IL-23) by methods such as qPCR or ELISA, and for the quantification of infiltrating immune cell populations by flow cytometry.

#### Conclusion

Both Deucravacitinib and Apremilast have demonstrated efficacy in preclinical and clinical models of psoriasis. The head-to-head clinical trial data from the POETYK PSO-1 and POETYK PSO-2 studies clearly indicate that Deucravacitinib has superior efficacy compared to Apremilast in treating moderate-to-severe plaque psoriasis in adults. This is evidenced by the higher proportions of patients achieving PASI 75, PASI 90, and sPGA 0/1 responses. The distinct mechanisms of action, with Deucravacitinib targeting the specific TYK2-mediated cytokine signaling and Apremilast having a broader anti-inflammatory effect through PDE4 inhibition, likely contribute to the observed differences in clinical efficacy. The preclinical imiquimod-induced psoriasis model provides a valuable tool for the initial assessment and mechanistic understanding of such therapeutic agents before they advance to clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Deucravacitinib shows superiority over apremilast in late-stage psoriasis trials Dermatology in practice [dermatologyinpractice.co.uk]
- 3. Bristol Myers Squibb Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- To cite this document: BenchChem. [Deucravacitinib vs. Apremilast: A Comparative Efficacy Analysis in Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677220#a-efficacy-compared-to-apremilast-in-psoriasis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com